molecular formula C15H21NO2 B310394 N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE

N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B310394
M. Wt: 247.33 g/mol
InChI Key: CUTCXQCLJXTUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE: is an organic compound with the molecular formula C15H21NO2 It is characterized by a tetrahydrofuran ring attached to a carboxamide group, which is further connected to a 2-sec-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihydroxybutane under acidic conditions.

    Attachment of Carboxamide Group: The carboxamide group is introduced by reacting the tetrahydrofuran derivative with an appropriate amine, such as 2-sec-butylaniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Use of industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydrofuran ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-sec-butylphenyl)tetrahydro-2-furancarboxylate
  • N-[2-(SEC-BUTYL)PHENYL]TETRAHYDRO-2-FURANCARBOXAMIDE
  • N-(2-sec-butylphenyl)tetrahydro-2-furancarboxylamine

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and a 2-sec-butylphenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C15H21NO2/c1-3-11(2)12-7-4-5-8-13(12)16-15(17)14-9-6-10-18-14/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3,(H,16,17)

InChI Key

CUTCXQCLJXTUNX-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCO2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.